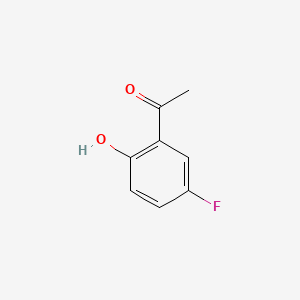

5'-Fluoro-2'-hydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFFXZYMDLWRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192588 | |

| Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-32-1 | |

| Record name | 5′-Fluoro-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-4-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6FHC9K7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-fluorophenol, also known by its IUPAC name 1-(5-fluoro-2-hydroxyphenyl)ethanone, is a substituted aromatic ketone. Its chemical structure, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom para to the hydroxyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the core physical properties of 2-acetyl-4-fluorophenol, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Quantitative Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-acetyl-4-fluorophenol is presented in the table below. These values are compiled from various sources and provide a quantitative foundation for its use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | --INVALID-LINK-- |

| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |

| Melting Point | 56-58 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 65-66 °C at 8 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Water Solubility | 0.68 g/L | --INVALID-LINK-- |

| pKa (Predicted) | 10.17 ± 0.18 | --INVALID-LINK-- |

| Appearance | Almost white crystalline powder | --INVALID-LINK-- |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physical properties of a compound. The following sections describe the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of dry 2-acetyl-4-fluorophenol is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is reduced to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

-

The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid turns into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point (Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Round-bottom flask

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

A sample of 2-acetyl-4-fluorophenol is placed in the round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.

-

The system is evacuated to the desired pressure (e.g., 8 mmHg), which is monitored by the manometer.

-

The sample is gently heated using the heating mantle.

-

The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Spectrometric Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, UV-Vis spectrophotometry is a common method for its determination.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

A stock solution of 2-acetyl-4-fluorophenol is prepared in a suitable solvent (e.g., methanol (B129727) or water).

-

A series of solutions with the same concentration of the compound but at different pH values are prepared using appropriate buffer solutions.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH.

-

The pKa is determined from the resulting titration curve, often as the pH at which the absorbance is halfway between the minimum and maximum values.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

-

Infrared (IR) Spectroscopy: An IR spectrum of 2-acetyl-4-fluorophenol was obtained from the NIST WebBook, showing characteristic absorption bands. The spectrum was likely recorded on a Fourier Transform Infrared (FTIR) spectrometer. A sample can be prepared as a KBr pellet or analyzed as a thin film. Key expected absorptions include a broad O-H stretch (around 3300 cm⁻¹), a C=O stretch for the ketone (around 1650-1700 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and aromatic C=C and C-H stretches.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and characterization of 2-acetyl-4-fluorophenol.

Caption: A logical workflow for the synthesis of 2-acetyl-4-fluorophenol via a multi-step reaction sequence including a Fries rearrangement.[3]

Caption: An experimental workflow for the comprehensive characterization of 2-acetyl-4-fluorophenol.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2-acetyl-4-fluorophenol. The tabulated data, coupled with the described experimental protocols and logical workflows, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is critical for the effective utilization of this compound in the synthesis of novel and impactful molecules. Further experimental validation of the predicted pKa and the acquisition of high-resolution spectroscopic data will continue to enhance the comprehensive profile of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5'-Fluoro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5'-Fluoro-2'-hydroxyacetophenone. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for the acquisition of these spectra.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. A thorough understanding of its chemical structure is paramount for its application in synthesis and as a building block for more complex molecules. NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization of such organic compounds. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the field.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the standardized atom numbering for NMR signal assignment is presented below. This numbering scheme will be used throughout this guide to correlate spectral data with specific atoms in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| OH | 12.0 | singlet | - |

| H6' | 7.39 | doublet of doublets | 9.0, 3.0 |

| H4' | 7.22 | doublet of doublets | 9.0, 4.5 |

| H3' | 6.95 | triplet of doublets | 9.0, 3.0 |

| CH₃ | 2.61 | singlet | - |

| Table 1: ¹H NMR Spectral Data of this compound in CDCl₃.[1] |

The downfield chemical shift of the hydroxyl proton (12.0 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom are presented below. The spectrum was also recorded in CDCl₃.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 203.5 |

| C2' | 162.1 (d, J = 12.0 Hz) |

| C5' | 158.0 (d, J = 12.0 Hz) |

| C4' | 124.5 (d, J = 24.0 Hz) |

| C6' | 122.0 (d, J = 24.0 Hz) |

| C1' | 119.5 |

| C3' | 114.5 (d, J = 24.0 Hz) |

| CH₃ | 26.5 |

| Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃. |

The carbon directly attached to the fluorine atom (C5') and the carbons ortho and para to it show characteristic splitting due to carbon-fluorine coupling.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at 7.26 ppm. Other solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 14 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound, complete with tabulated data and spectral assignments. The provided experimental protocols offer a standardized methodology for researchers to obtain high-quality NMR data for this and similar small molecules. The structural insights gained from this NMR analysis are crucial for professionals engaged in drug discovery and development, enabling precise molecular characterization and facilitating further synthetic modifications.

References

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Fluoro-2'-hydroxyacetophenone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of various therapeutic agents, most notably as a precursor to a range of β-adrenergic receptor antagonists (beta-blockers). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its primary applications in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its role as a critical starting material underscores its importance in the development of cardiovascular drugs.

Core Compound Properties

This compound, also known as 1-(5-fluoro-2-hydroxyphenyl)ethanone, is an aromatic ketone. The presence of a fluorine atom, a hydroxyl group, and an acetyl group on the benzene (B151609) ring imparts specific reactivity and properties that are leveraged in organic synthesis.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [3] |

| CAS Number | 394-32-1 | [1] |

| Appearance | White to gray or brown powder/crystal | |

| Melting Point | 56-58 °C | |

| Boiling Point | 65-66 °C at 8 mmHg | |

| SMILES String | CC(=O)c1cc(F)ccc1O | |

| InChI Key | KOFFXZYMDLWRHX-UHFFFAOYSA-N |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below: a multi-step synthesis commencing from p-aminophenol and the Fries rearrangement of a phenolic ester.

Multi-Step Synthesis from p-Aminophenol

This synthetic pathway involves a series of reactions including acetylation, Fries rearrangement, and a diazotization-fluorination sequence.

Experimental Protocol:

-

Step 1: Acetylation of p-Aminophenol: p-Aminophenol is acetylated using an acetylating agent like acetic anhydride (B1165640) to form 4-acetaminophenol acetate (B1210297).

-

Step 2: Fries Rearrangement: The resulting 4-acetaminophenol acetate undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride, to yield 2-acetyl-4-acetamidophenol.

-

Step 3: Hydrolysis: The acetyl group on the amine is selectively removed by acid hydrolysis (e.g., with hydrochloric acid) to give 2-acetyl-4-aminophenol.

-

Step 4: Diazotization and Fluorination: The amino group of 2-acetyl-4-aminophenol is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a fluoride (B91410) source (e.g., hydrogen fluoride). Subsequent heating of the diazonium salt solution leads to the displacement of the diazo group by fluorine, yielding the final product, this compound.

Logical Workflow for Multi-Step Synthesis:

Synthesis via Fries Rearrangement of p-Fluorophenyl Acetate

A more direct approach involves the Fries rearrangement of an ester derived from p-fluorophenol.

Experimental Protocol:

-

Step 1: Esterification of p-Fluorophenol: p-Fluorophenol is first esterified, for instance, by reaction with acetyl chloride or acetic anhydride, to produce p-fluorophenyl acetate.

-

Step 2: Fries Rearrangement: The p-fluorophenyl acetate is then subjected to a Fries rearrangement. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically involves heating the reaction mixture. The acyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring, yielding this compound. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the rearrangement.

Logical Workflow for Fries Rearrangement Synthesis:

References

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of 5'-Fluoro-2'-hydroxyacetophenone

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopic analysis of 5'-Fluoro-2'-hydroxyacetophenone (FHAP). The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual workflows.

Introduction

This compound is a derivative of acetophenone (B1666503) with potential applications in various fields, including pharmaceuticals. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable insights into the molecular structure and vibrational modes of this compound. These techniques are complementary, with FTIR measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light.

Experimental Protocols

The experimental procedures for obtaining the vibrational spectra of this compound are detailed below.[1]

Sample Preparation

A pure sample of this compound was procured from a commercial supplier (Lancaster Chemical Company, UK) and used without any further purification.[1] For the FTIR analysis, the solid sample was prepared as a KBr pellet.[1]

FTIR Spectroscopy

The solid-phase FTIR spectrum of this compound was recorded in the region of 4000-400 cm⁻¹ using a BRUKER IFS 66V FTIR spectrometer.[1] The instrument was equipped with a mid-IR source and a cooled MCT detector.[1] A total of 250 interferograms were collected and averaged for both the sample and the background, with a spectral resolution of ±1 cm⁻¹.[1] Boxcar apodization was applied to the interferograms.[1]

FT-Raman Spectroscopy

The FT-Raman spectrum was also recorded on a BRUKER IFS 66V model interferometer, which was equipped with an FRA-106 FT-Raman accessory.[1] The spectrum was captured in the Stokes region of 3500-50 cm⁻¹.[1] A Nd:YAG laser operating at a wavelength of 1064 nm and a power of 200 mW was used for excitation.[1] The reported wavenumbers are considered to be accurate to within ±1 cm⁻¹.[1]

Data Presentation: Vibrational Frequencies and Assignments

The following table summarizes the observed vibrational frequencies from the FTIR and FT-Raman spectra of this compound and their corresponding assignments based on normal coordinate analysis.

| FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3443 | - | O-H stretching |

| 3079 | - | C-H stretching |

| - | 3010 | C-H stretching |

| 2945 | - | C-H stretching |

| 924 | - | CH₃ in-plane rocking |

| 912 | - | CH₃ out-of-plane rocking |

| - | 185 | Methyl twisting |

Table based on data from a scaled quantum chemical study of 5-fluro-2-hydroxyacetophenone.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the FTIR and Raman spectroscopic analysis of this compound.

References

Technical Guide: Mass Spectrometry Analysis of 1-(5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 1-(5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines its mass spectral characteristics, a representative experimental protocol for its analysis, and a generalized workflow for the characterization of phenolic compounds using liquid chromatography-mass spectrometry (LC-MS).

Mass Spectrometry Data

The mass spectrum of 1-(5-fluoro-2-hydroxyphenyl)ethanone was obtained via electron ionization (EI).[1] The key spectral data, including the mass-to-charge ratio (m/z) of the molecular ion and major fragments, are summarized below.

Table 1: Mass Spectrometry Data for 1-(5-fluoro-2-hydroxyphenyl)ethanone (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 100 | [M]+• (Molecular Ion) |

| 139 | 85 | [M - CH3]+ |

| 111 | 30 | [M - CH3 - CO]+ |

| 83 | 20 | [C5H4FO]+ |

| 63 | 15 | [C5H3]+ |

Note: The fragmentation pattern is proposed based on common fragmentation pathways for aromatic ketones and phenolic compounds.[2][3]

The molecular ion peak [M]+• is observed at m/z 154, which corresponds to the molecular weight of 1-(5-fluoro-2-hydroxyphenyl)ethanone (C8H7FO2).[1][4] The base peak in the spectrum is the molecular ion, indicating its relative stability under electron ionization conditions. The major fragmentation pathway involves the loss of a methyl group ([M - CH3]+) to yield the fragment at m/z 139. Subsequent loss of carbon monoxide from this fragment results in the ion at m/z 111.

Experimental Protocol: LC-MS Analysis of Phenolic Compounds

The following is a generalized protocol for the analysis of phenolic compounds like 1-(5-fluoro-2-hydroxyphenyl)ethanone using LC-MS. This protocol is based on established methods for the analysis of similar compounds.[5][6][7]

2.1. Sample Preparation

Standard stock solutions of the analyte are prepared in methanol (B129727) and stored at -20°C.[7] Working solutions are prepared by diluting the stock solution in the initial mobile phase composition.[7]

2.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.[6]

-

Mobile Phase: A gradient elution is commonly employed using:

-

Gradient Program: The gradient typically starts with a low percentage of organic phase (B), which is gradually increased to elute compounds with increasing hydrophobicity.[7]

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[7]

-

Injection Volume: 10 µL.[7]

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) is a common technique for the analysis of phenolic compounds, often operated in negative ion mode.[5][7]

-

Mass Analyzer: A triple quadrupole (QQQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap can be used.[6][8]

-

Data Acquisition: Data can be acquired in full scan mode to identify all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[7]

-

Source Parameters: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be optimized for the specific instrument and analyte.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of a phenolic compound.

Caption: Generalized workflow for LC-MS analysis of phenolic compounds.

References

- 1. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 5. Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco... [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

An In-depth Technical Guide on the Physicochemical Properties of 5'-Fluoro-2'-hydroxyacetophenone

This technical guide provides a comprehensive overview of the solubility and melting point of 5'-Fluoro-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Core Physicochemical Properties

This compound, also known as 2-acetyl-4-fluorophenol, is a white to gray or brown crystalline solid.[3] Its chemical structure consists of an acetophenone (B1666503) core with a hydroxyl group at the 2' position and a fluorine atom at the 5' position. This fluorine substitution can enhance the compound's reactivity and stability, making it a valuable building block in medicinal chemistry.[3]

Data Summary

The following table summarizes the reported melting point and water solubility data for this compound.

| Property | Value | Source(s) |

| Melting Point | 54-60 °C | [2][3][4] |

| 56-58 °C | [2][4] | |

| 57 °C | ||

| Water Solubility | 0.68 g/L | [2] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible results. The following sections outline standard experimental protocols.

2.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature (T1) when the first drop of liquid becomes visible.

-

Record the temperature (T2) when the last crystal of the solid melts completely.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed vial. The excess solid ensures that equilibrium is reached.

-

Add a known volume of the desired solvent (e.g., deionized water, buffer solution) to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Quantitatively dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = C_measured (g/L) × Dilution Factor

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

IUPAC name and synonyms for C8H7FO2

An In-depth Technical Guide to 4-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetic acid (4-FPAA), a halogenated aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of 4-Fluorophenylacetic acid, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in various scientific applications.

Chemical Identity

The molecular formula for 4-Fluorophenylacetic acid is C₈H₇FO₂. It is one of the three positional isomers of fluorophenylacetic acid, the others being 2-fluorophenylacetic acid and 3-fluorophenylacetic acid.

IUPAC Name: 2-(4-fluorophenyl)acetic acid[1][2]

Synonyms:

-

p-Fluorophenylacetic acid[6]

-

Benzeneacetic acid, 4-fluoro-[6]

-

4-Fluorobenzeneacetic acid[6]

-

FPAA cpd[2]

CAS Number: 405-50-5[1][4][5][6]

Physicochemical and Spectroscopic Data

The integration of a fluorine atom into the phenylacetic acid scaffold significantly influences its physical and chemical characteristics. Below is a summary of its key properties.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [2][3][4][6] |

| Appearance | White to off-white crystalline solid/powder | [3][7][8] |

| Melting Point | 81-83 °C | [4][5] |

| Boiling Point | 164 °C at 2 mmHg | [3][4] |

| Density | 1.27 g/cm³ | [8] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and DMSO.[7][8] Insoluble in non-polar solvents like hexane.[7] | [7][8] |

| pKa | 4.25 (25°C) | |

| Flash Point | >100 °C | [4][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Fluorophenylacetic acid.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra available from various suppliers and databases.[9] |

| ¹³C NMR | Data available in spectral databases.[10] |

| Infrared (IR) | Spectra available in databases like SpectraBase. |

| Mass Spectrometry (MS) | Mass spectra can be found in chemical databases such as PubChem and ChemicalBook. |

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and analysis of 4-Fluorophenylacetic acid in a research and development setting.

Synthesis of 4-Fluorophenylacetic Acid

A representative method for the synthesis of 4-Fluorophenylacetic acid is described in a patent (CN106928044A). This process involves a diazotization-addition reaction followed by hydrolysis.[11]

Materials:

-

4-fluoroaniline

-

15% Hydrochloric acid (HCl)

-

Dichloromethane

-

Tetramethylammonium (B1211777) chloride

-

Copper chloride

-

Vinylidene chloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Toluene (B28343) for recrystallization

Procedure:

-

In a reaction vessel, add 800 grams of 15% HCl and 250 grams of 4-fluoroaniline. Heat and stir until the solution is clear.[11]

-

Cool the mixture to -5 to 5 °C and add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride.[11]

-

Slowly add a solution of 250g of vinylidene chloride in dichloromethane.[11]

-

While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite.[11]

-

Allow the reaction to proceed for 2 hours.[11]

-

After the reaction is complete, quench any excess nitrous acid.[11]

-

The intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed. Add 300g of the intermediate dropwise to a solution of 400g of 25% HCl at 80-95 °C.[11]

-

Maintain the reaction for 8 hours.[11]

-

After completion, cool the reaction mixture and quench with cold water.[11]

-

The crude product is filtered, washed, and recrystallized from toluene to yield pure 4-fluorophenylacetic acid.[11]

Purification Method

A common method for the purification of 4-Fluorophenylacetic acid is crystallization from heptane (B126788) or by high vacuum distillation.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established HPLC method allows for the separation and quantification of 4-Fluorophenylacetic acid and its isomers.[12]

Instrumentation and Conditions:

-

Column: Primsep SB reverse-phase column (4.6 x 250 mm, 5 µm, 100 Å)[12]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min[12]

-

Detection: UV at 264 nm[12]

-

Compatibility: This method is compatible with Mass Spectrometry (MS) detection.[12]

Applications in Research and Development

4-Fluorophenylacetic acid is a versatile building block with significant applications in several fields.

Pharmaceutical Synthesis

The primary application of 4-FPAA is as an intermediate in the synthesis of pharmaceuticals.[3][7][8][13][14]

-

Anti-inflammatory Drugs: It is a key precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Fluorinated Anesthetics: It serves as a crucial building block in the production of fluorinated anesthetics.[3][8][14]

-

Antiviral Agents: It is used in the preparation of antagonists for human CCR5 receptors, which are targets for anti-HIV-1 agents.[14]

Agrochemicals

4-FPAA is also utilized as an intermediate in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides, contributing to crop protection.[3][8]

Biochemical Research

In biochemical research, 4-Fluorophenylacetic acid is employed to study enzyme inhibition and receptor binding, which aids in understanding the mechanisms of drug action at a molecular level.[3][8]

Metabolic Pathway

While information on the human metabolism of 4-Fluorophenylacetic acid is limited, studies on microbial degradation provide insight into its potential biotransformation. A study on a Pseudomonas species demonstrated the degradation of p-fluorophenylacetic acid.[15] The proposed pathway involves the formation of various intermediates.

Caption: Proposed microbial metabolic pathway of 4-Fluorophenylacetic acid.

Conclusion

4-Fluorophenylacetic acid is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique properties, conferred by the fluorine substituent, make it an invaluable precursor for a range of bioactive molecules. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile chemical intermediate.

References

- 1. 4-Fluorophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 5. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 6. bangchemicals.com [bangchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]

- 9. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 12. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Properties of 2'-Fluoro-Substituted Acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and development, as conformation significantly influences molecular interactions and biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the conformational landscape and analytical workflows.

Core Concepts: Conformational Preference

The substitution of a fluorine atom at the 2'-position of the phenyl ring in acetophenone derivatives profoundly influences their conformational preference. These molecules can exist in two primary planar conformations: s-cis and s-trans, which describe the relative orientation of the carbonyl group and the fluorine atom around the C1'-C(O) single bond.[1][2]

Studies have conclusively shown that 2'-fluoro-substituted acetophenone derivatives overwhelmingly adopt an s-trans conformation in both solution and solid states.[3][4][5] This preference is attributed to the strong repulsive forces between the electronegative fluorine and oxygen atoms in the s-cis arrangement.[5][6] The s-trans conformation minimizes this repulsion, leading to a more stable molecular structure.[6][7] This defined conformational rigidity makes these derivatives attractive scaffolds in drug design.[3][5]

Quantitative Conformational Data

The conformational properties have been elucidated through various experimental and computational methods, providing key quantitative data.

NMR Spectroscopy Data

Through-space spin-spin couplings (TS-couplings) between the alpha-protons/carbons of the acetyl group and the 2'-fluorine atom in NMR spectra provide definitive evidence for the s-trans conformation.[3] The observation of 5J(Hα, F) and 4J(Cα, F) couplings indicates that these nuclei are in close proximity, a condition met only in the s-trans arrangement.[3][6]

Table 1: Selected Through-Space Coupling Constants for 2'-Fluoroacetophenone (B1202908) Derivatives in CDCl₃ [3][6]

| Compound | Substituent at Cα | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |

| 1a | -CH(CN)₂ | - | 10.5 |

| 1b | -CH(CN)COOEt | - | 10.1 |

| 1d | -CH₃ | 4.4 | 11.2 |

The magnitude of these coupling constants is also influenced by the solvent's dielectric constant, showing a linear correlation.[3][6]

Table 2: Solvent Effect on TS-Coupling Constants for 2'-Fluoroacetophenone (1d) [6]

| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 4.2 | 10.8 |

| Chloroform-d | 4.81 | 4.4 | 11.2 |

| Acetone-d₆ | 20.7 | 4.8 | 12.0 |

| DMSO-d₆ | 47.2 | 5.0 | 12.3 |

X-ray Crystallography Data

Single-crystal X-ray diffraction studies on derivatives of 2'-fluoroacetophenone confirm the s-trans conformation in the solid state. The near planarity of the benzene (B151609) ring and the carbonyl group is also a key feature.[6]

Table 3: Dihedral Angles from X-ray Crystallography [3][6]

| Compound | Dihedral Angle (C2'–C1'–C=O) |

| 1m | 169.9° |

| 1n | 179.8° |

These values are very close to the ideal 180° for a perfect s-trans conformation.

Experimental Protocols

A multi-faceted approach is employed to characterize the conformational properties of these derivatives.

Synthesis of 2'-Fluoro-Substituted Acetophenone Derivatives

Several synthetic routes are available for the preparation of 2'-fluoroacetophenone and its derivatives.[8][9][10]

-

Friedel-Crafts Acylation: A common method involves the acylation of fluorobenzene (B45895) with acetyl chloride using a Lewis acid catalyst like aluminum chloride.[8]

-

From 2-Bromoacetophenone: Propiophenone derivatives can be synthesized from 2-bromo-2'-fluoroacetophenone (B17065) by reaction with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate.[6]

-

From 2'-Fluorobenzonitrile: Reaction of 2'-fluorobenzonitrile with a Grignard reagent such as propylmagnesium chloride can yield derivatives like 2'-fluorobutyrophenone.[6]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

-

Sample Preparation: Samples are typically dissolved in various deuterated solvents to analyze solvent effects.[6]

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.[11] The key is to resolve the long-range couplings between the acetyl group and the fluorine atom.

-

Analysis: The presence and magnitude of nJ(H,F) and nJ(C,F) through-space coupling constants are analyzed to determine the predominant conformation.[3]

X-ray Crystallography

This technique provides the definitive solid-state structure.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation from a suitable solvent.[12]

-

Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using X-ray radiation.[12]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and dihedral angles.[12]

Computational Chemistry

Density Functional Theory (DFT) calculations are used to complement experimental findings.

-

Conformer Search: Initial conformational searches can be performed using methods like the universal force field (UFF).[6]

-

Geometry Optimization and Energy Calculation: Geometries of different conformers are optimized, and their relative energies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d) or mPW1PW91/6-311G(d,p)).[3][6] The effect of the solvent can be included using a continuum model like IEFPCM.[6]

-

Potential Energy Surface Scan: To investigate the rotational barrier, the energy surface can be scanned by systematically changing the key dihedral angle (e.g., O=C–C1'–C2').[6]

Visualizations

Conformational Equilibrium of 2'-Fluoroacetophenone

Caption: Conformational equilibrium of 2'-fluoroacetophenone derivatives.

Experimental Workflow for Conformational Analysis

Caption: Workflow for determining the conformation of 2'-fluoroacetophenone derivatives.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic chemistry - What does the "s" mean in s-cis and s-trans conformations - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings [agris.fao.org]

- 5. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. guidechem.com [guidechem.com]

- 9. Synthesis routes of 2-Fluoroacetophenone [benchchem.com]

- 10. tdcommons.org [tdcommons.org]

- 11. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

chemical structure and SMILES string for 5'-Fluoro-2'-hydroxyacetophenone

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 2-acetyl-4-fluorophenol, is an aromatic ketone.[1] Its chemical structure is characterized by an acetophenone (B1666503) core with a hydroxyl group at the 2' position and a fluorine atom at the 5' position.

SMILES String: CC(=O)c1cc(F)ccc1O[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [1][3][4][5] |

| Molecular Weight | 154.14 g/mol | [1][2][5] |

| CAS Number | 394-32-1 | [3][4] |

| Appearance | Light yellow to beige-brown crystalline solid | [1][6][7] |

| Melting Point | 56-58 °C | [2][8] |

| Boiling Point | 65-66 °C at 8 mmHg | [2][8] |

| InChI Key | KOFFXZYMDLWRHX-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. One common method involves starting from aminophenol, as outlined in several patents.[9][10] This approach is favored due to the low cost of raw materials and relatively mild reaction conditions.[10]

Synthesis of this compound from Aminophenol

This synthetic route involves four main stages: acetylation, Fries rearrangement, hydrolysis, and finally, a diazotization-fluorination reaction.[9][10]

Step 1: Acetylation of Aminophenol to 4-Acetamidophenol Acetate (B1210297)

-

Reactants: Aminophenol, Acetic Anhydride (B1165640), Benzene (B151609).[9]

-

Procedure: Aminophenol is reacted with acetic anhydride in a suitable solvent like benzene to achieve double esterification, acetylating both the amino and phenolic hydroxyl groups.[1][9][10]

Step 2: Fries Rearrangement to 2-Acetyl-4-acetamidophenol

-

Reactants: 4-Acetamidophenol Acetate, Anhydrous Aluminum Chloride, Sodium Chloride.[9]

-

Procedure: The 4-acetamidophenol acetate undergoes a Fries rearrangement. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, with sodium chloride acting as a solubility promoter.[9][10] The mixture is stirred to facilitate the rearrangement.[9]

Step 3: Hydrolysis to 2-Acetyl-4-aminophenol

-

Reactants: 2-Acetyl-4-acetamidophenol, Hydrochloric Acid.[9]

-

Procedure: The 2-acetyl-4-acetamidophenol is hydrolyzed under acidic conditions.[10] The reaction mixture is refluxed with hydrochloric acid. After cooling, the pH is adjusted to 6-7 to precipitate the solid product, which is then dried.[9]

Step 4: Diazotization and Fluorination to this compound

-

Reactants: 2-Acetyl-4-aminophenol, Hydrogen Fluoride (B91410), Sodium Nitrite (B80452).[9]

-

Procedure: The 2-acetyl-4-aminophenol is added to an excess of hydrogen fluoride at a low temperature (e.g., -5°C). Solid sodium nitrite is then gradually added, maintaining the reaction temperature between 0-5°C. After several hours, the temperature is raised to around 40°C for thermal decomposition of the diazonium salt. Finally, the pH is adjusted to 6-7, and the product is isolated via steam distillation.[9]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from aminophenol.

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of:

-

1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one[8]

-

3-hydroxy and 3-methoxyflavones[8]

-

3-hydroxy and 3-methoxy 2-styrylchromones[1]

Its role as an intermediate for various β-receptor blockers highlights its importance in the pharmaceutical market.[9][10] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecules, often leading to enhanced metabolic stability and binding affinity.

References

- 1. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 2. 5 -Fluoro-2 -hydroxyacetophenone 98 394-32-1 [sigmaaldrich.com]

- 3. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 4. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 394-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 6-Fluoroflavone from 5'-Fluoro-2'-hydroxyacetophenone: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroflavone (B74384), a fluorinated flavonoid with significant potential in medicinal chemistry and drug development. The inclusion of a fluorine atom at the 6-position can enhance the molecule's lipophilicity and metabolic stability, potentially improving its pharmacological profile.[1] These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Flavones are a class of naturally occurring compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavone (B191248) derivatives is a key area of research for the development of new therapeutic agents. 5'-Fluoro-2'-hydroxyacetophenone is a versatile starting material for the synthesis of 6-fluoroflavones. Two primary and effective synthetic routes are detailed here: the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization.

Data Presentation

Table 1: Physicochemical Properties of 6-Fluoroflavone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉FO₂ | [1] |

| Molecular Weight | 240.23 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | 128-134 °C | - |

| CAS Number | 1218-82-2 | [1] |

Table 2: Spectroscopic Data for Characterization of 6-Fluoroflavone

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the flavone backbone. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the fluorine atom. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Table 3: Biological Activity of Related Fluorinated and Hydroxylated Flavones

| Compound | Biological Activity | IC₅₀ Value | Cell Line/Assay | Reference |

| 6-Hydroxyflavone | Anti-inflammatory (NO inhibition) | ~2.0 µM | Rat mesangial cells | [2] |

| 6-Methoxyflavone | Anti-inflammatory (NO inhibition) | 192 nM | Rat mesangial cells | [2] |

| 3',4'-Dihydroxyflavone | Anti-inflammatory (NO inhibition) | 9.61 ± 1.36 µM | RAW 264.7 macrophages | [3] |

| Luteolin | Anti-inflammatory (NO inhibition) | 16.90 ± 0.74 µM | RAW 264.7 macrophages | [3] |

| Flavone Derivatives | Anticancer | Various | HEL and PC3 cell lines | [4] |

Experimental Protocols

Two primary synthetic methodologies for the preparation of 6-fluoroflavone from this compound are presented below.

Method 1: Synthesis via Baker-Venkataraman Rearrangement

This classic method involves three main steps: esterification of the starting material, a base-catalyzed rearrangement to form a 1,3-diketone, and an acid-catalyzed cyclization to yield the flavone.[5][6]

Step 1: Synthesis of 5'-Fluoro-2'-benzoyloxyacetophenone (Intermediate 1)

Materials:

-

This compound (1.0 eq)

-

Pyridine (B92270) (anhydrous)

-

Benzoyl chloride (1.5 eq)

-

Hydrochloric acid (3% aqueous solution)

-

Methanol

-

Deionized water

-

Ice

Procedure:

-

In a clean, dry flask, dissolve this compound in anhydrous pyridine.

-

Slowly add benzoyl chloride to the solution while stirring. An exothermic reaction will occur.

-

After the initial reaction subsides, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% hydrochloric acid with vigorous stirring.

-

A solid precipitate of 5'-fluoro-2'-benzoyloxyacetophenone will form.

-

Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold methanol.

-

Dry the product under vacuum.

Step 2: Baker-Venkataraman Rearrangement to form 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 2)

Materials:

-

5'-Fluoro-2'-benzoyloxyacetophenone (Intermediate 1) (1.0 eq)

-

Potassium hydroxide (B78521) (KOH) (powdered) (3.0 eq)

-

Pyridine (anhydrous)

-

Acetic acid (10% aqueous solution)

-

Ice

Procedure:

-

Dissolve 5'-fluoro-2'-benzoyloxyacetophenone in anhydrous pyridine in a flask.

-

Warm the solution to approximately 50°C.

-

Add powdered potassium hydroxide portion-wise to the warm solution with vigorous stirring. A yellow precipitate of the potassium salt of the diketone will form.

-

Continue stirring at 50°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Acidify the mixture with 10% aqueous acetic acid to precipitate the 1,3-diketone.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 3: Acid-Catalyzed Cyclization to 6-Fluoroflavone

Materials:

-

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 2) (1.0 eq)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Ice

Procedure:

-

Dissolve the crude 1,3-diketone in glacial acetic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

-

The precipitated 6-fluoroflavone is collected by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step approach involves the base-catalyzed condensation of this compound with benzaldehyde (B42025) to form a chalcone (B49325), followed by an oxidative cyclization to yield the flavone.[7][8]

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-5'-fluorochalcone) (Intermediate 3)

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Ice

Procedure:

-

Dissolve this compound and benzaldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of KOH or NaOH in ethanol or water to the cooled mixture with continuous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. A solid precipitate may form.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid.

-

The precipitated chalcone is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product.

Step 2: Oxidative Cyclization to 6-Fluoroflavone

Materials:

-

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Intermediate 3) (1.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I₂) (catalytic amount)

Procedure:

-

Dissolve the synthesized chalcone in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture at 100-120°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of cold water.

-

The precipitated 6-fluoroflavone is collected by vacuum filtration.

-

Wash the solid with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by water.

-

The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthetic Pathways

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 5'-Fluoro-2'-hydroxyacetophenone as a Key Intermediate for the Synthesis of Novel Beta-Blockers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5'-Fluoro-2'-hydroxyacetophenone in the development of fluorinated β-adrenergic receptor antagonists (beta-blockers). Detailed protocols for the synthesis of a novel beta-blocker, 1-(5-fluoro-2-hydroxy-phenyl)-3-(isopropylamino)propan-2-ol, are provided, along with relevant quantitative data and a discussion of the underlying pharmacology.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on an acetophenone (B1666503) core, allows for versatile chemical modifications to generate compounds with potential therapeutic activities. The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. In the context of beta-blockers, the aryloxypropanolamine scaffold is a common structural motif responsible for their antagonist activity at β-adrenergic receptors.[2] This document outlines the synthetic pathway from this compound to a novel fluorinated aryloxypropanolamine beta-blocker.

Synthetic Pathway Overview

The general synthesis of beta-blockers from phenolic precursors involves a two-step process.[2][3] First, the phenolic hydroxyl group is reacted with epichlorohydrin (B41342) in the presence of a base to form a glycidyl (B131873) ether intermediate. Subsequently, the epoxide ring of the intermediate is opened by a nucleophilic attack from a suitable amine, such as isopropylamine (B41738), to yield the final aryloxypropanolamine product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an ESI-MS instrument.

Protocol 1: Synthesis of 2-((2,3-epoxypropoxy)methyl)-4-fluorophenol (Glycidyl Ether Intermediate)

-

To a stirred solution of this compound (1.54 g, 10 mmol) in anhydrous acetone (B3395972) (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

To this suspension, add epichlorohydrin (1.1 mL, 14 mmol) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

-

After completion of the reaction, filter the mixture to remove potassium carbonate and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure glycidyl ether intermediate.

Protocol 2: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)-3-(isopropylamino)propan-2-ol (Fluorinated Beta-Blocker)

-

Dissolve the glycidyl ether intermediate (2.10 g, 10 mmol) in methanol (B129727) (40 mL).

-

Add isopropylamine (1.7 mL, 20 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove excess isopropylamine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final pure fluorinated beta-blocker.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the fluorinated beta-blocker. Please note that these are expected values based on similar reported syntheses and may vary depending on experimental conditions.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |

| 1 | Glycidyl Ether Intermediate | This compound | 1:1.4 (Epichlorohydrin), 1:2 (K₂CO₃) | Acetone | 12-16 | Reflux | 80-90 | >95 |

| 2 | 1-(5-fluoro-2-hydroxyphenyl)-3-(isopropylamino)propan-2-ol | Glycidyl Ether Intermediate | 1:2 (Isopropylamine) | Methanol | 8-12 | Room Temp. | 70-85 | >98 |

Mechanism of Action and Signaling Pathway

Beta-blockers exert their therapeutic effects by competitively antagonizing the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β-adrenergic receptors.[4][5] This action is particularly relevant at the β1-adrenergic receptors, which are predominantly located in the heart.[6] Blockade of these receptors leads to a decrease in heart rate, myocardial contractility, and blood pressure.[2]

The intracellular signaling cascade initiated by β1-adrenergic receptor activation involves a Gs protein-coupled pathway.[6][7][8] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, including L-type calcium channels, resulting in increased intracellular calcium and enhanced cardiac function.[6][7] Beta-blockers inhibit this entire cascade by preventing the initial receptor activation.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel fluorinated beta-blockers. The straightforward and efficient synthetic protocols described herein provide a basis for the development of new chemical entities with potentially improved pharmacological profiles for the management of cardiovascular diseases. Further structure-activity relationship (SAR) studies on derivatives of this scaffold could lead to the discovery of next-generation beta-blockers with enhanced efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. jmedchem.com [jmedchem.com]

- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Synthesis of 5'-Fluoro-2'-hydroxyacetophenone via Fries Rearrangement: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5'-Fluoro-2'-hydroxyacetophenone, a valuable intermediate in pharmaceutical development. The synthesis is achieved through the Fries rearrangement of 4-fluorophenyl acetate (B1210297). This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the workflow, intended to guide researchers in the successful synthesis and purification of the target compound.

Introduction

The Fries rearrangement is a classic organic transformation that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2][3] This reaction is of significant industrial importance for the synthesis of intermediates used in the manufacturing of pharmaceuticals and other fine chemicals.[2][4] this compound is a key building block in the synthesis of various biologically active molecules, and its preparation via the Fries rearrangement of 4-fluorophenyl acetate offers a direct and efficient route.[5] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[1][2] Higher reaction temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.[6][7]

Reaction Scheme

The synthesis of this compound involves two primary steps: the esterification of 4-fluorophenol (B42351) to yield 4-fluorophenyl acetate, followed by the Fries rearrangement of the resulting ester.

Step 1: Synthesis of 4-Fluorophenyl Acetate

p-Fluorophenol reacts with acetic anhydride, typically in the presence of a catalytic amount of acid, to form 4-fluorophenyl acetate.[8]

Step 2: Fries Rearrangement to this compound

4-Fluorophenyl acetate undergoes an intramolecular acyl group migration in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures to yield the target product, this compound.[5]

Data Presentation

The following table summarizes the key quantitative data for the Fries rearrangement step in the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Fluorophenyl Acetate | [5] |

| Catalyst | Aluminum Chloride (AlCl₃) | [5] |

| Solvent | None (Neat) | [5] |

| Temperature | 115-150 °C | [5] |

| Yield | 88-89% | [5] |

| Product | This compound | [5] |

Experimental Protocols

Materials and Equipment

-

4-Fluorophenol

-

Acetic anhydride

-